8-Bromoquinoxalin-6-ol
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Overview
Description
8-Bromo-6-Quinoxalinol is a derivative of quinoxaline, a heterocyclic compound known for its diverse biological activities and applications in various fields. The presence of a bromine atom at the 8th position and a hydroxyl group at the 6th position makes this compound unique and potentially useful in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-Quinoxalinol typically involves the bromination of 6-Quinoxalinol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoxaline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of 8-Bromo-6-Quinoxalinol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-Quinoxalinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 8-Bromo-6-Quinoxalinone.
Reduction: 6-Quinoxalinol.
Substitution: 8-Methoxy-6-Quinoxalinol.
Scientific Research Applications
8-Bromo-6-Quinoxalinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, fluorescent materials, and organic sensitizers for solar cells.
Mechanism of Action
The mechanism of action of 8-Bromo-6-Quinoxalinol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
6-Quinoxalinol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
8-Bromoquinoline: Similar structure but lacks the hydroxyl group, affecting its biological activity.
8-Hydroxyquinoline: Similar to 8-Bromo-6-Quinoxalinol but without the bromine atom, leading to different reactivity and applications.
Uniqueness: 8-Bromo-6-Quinoxalinol stands out due to the presence of both the bromine atom and the hydroxyl group, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromoquinoxalin-6-ol |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5(12)4-7-8(6)11-2-1-10-7/h1-4,12H |
InChI Key |
OVQBUOJVKKAYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)O)Br |
Origin of Product |
United States |
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